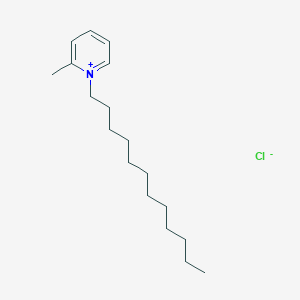

1-Dodecyl-2-methylpyridin-1-ium chloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

4086-74-2 |

|---|---|

Molecular Formula |

C18H32ClN |

Molecular Weight |

297.9 g/mol |

IUPAC Name |

1-dodecyl-2-methylpyridin-1-ium;chloride |

InChI |

InChI=1S/C18H32N.ClH/c1-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18(19)2;/h12,14-15,17H,3-11,13,16H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

TVFWSIQTAXZIPC-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Design for 1 Dodecyl 2 Methylpyridin 1 Ium Chloride

Quaternization Reactions of 2-Methylpyridine (B31789) Derivatives

Quaternization is a fundamental process for the synthesis of pyridinium (B92312) salts, involving the alkylation of the nitrogen atom in the pyridine (B92270) ring. This reaction transforms the neutral pyridine derivative into a positively charged quaternary ammonium (B1175870) compound.

The most direct and common method for the synthesis of 1-dodecyl-2-methylpyridin-1-ium chloride is the direct alkylation of 2-methylpyridine with a dodecyl halide, typically 1-chlorododecane (B51209) or 1-bromododecane. This is a type of Menshutkin reaction, a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the dodecyl halide, displacing the halide ion.

The reaction is influenced by several factors, including the nature of the leaving group (halide), the solvent, the reaction temperature, and the presence of steric hindrance. For instance, the methyl group at the 2-position of the pyridine ring can sterically hinder the approach of the bulky dodecyl group to the nitrogen atom, potentially leading to lower reaction yields or requiring more forcing reaction conditions compared to the quaternization of unsubstituted pyridine. nih.gov

A typical reaction scheme is as follows:

The reaction is often carried out at elevated temperatures, and the choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the transition state, accelerating the reaction. In some cases, the reaction can be performed neat (without a solvent) at high temperatures. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methylpyridine | 1-Dodecyl chloride | Acetonitrile | 70 | 14 days | Not specified | nih.gov |

| 2-Methylpyridine | 1-Dodecyl bromide | None (neat) | 100 | Not specified | Not specified | nih.gov |

While direct alkylation is straightforward, multi-step pathways can be employed to introduce specific functionalities into the pyridinium salt. These methods involve the use of functionalized precursors that are later converted to the desired product. For example, a precursor with a reactive group on the alkyl chain can be attached to the 2-methylpyridine first, followed by further modification.

An illustrative, though not directly for this compound, multi-step synthesis of a related ester-functionalized pyridinium salt involves the reaction of 1-dodecanol (B7769020) with chloroacetyl chloride to form dodecyl chloroacetate. bioorganica.com.ua This intermediate is then reacted with a pyridine derivative to yield the final pyridinium salt. bioorganica.com.ua This approach allows for the incorporation of an ester group, which can influence the properties of the final compound, such as its biodegradability. researchgate.netrsc.org

A generalized multi-step pathway could involve:

Preparation of a functionalized alkylating agent: This could involve introducing a group that facilitates the quaternization or a group that will be part of the final desired structure.

Quaternization of 2-methylpyridine: The functionalized alkylating agent is then reacted with 2-methylpyridine.

Further modification (if necessary): The initially formed pyridinium salt may undergo further chemical transformations to arrive at the final product.

This approach offers greater control over the final molecular architecture of the pyridinium salt.

Green Chemistry Principles in the Synthesis of Pyridinium-Based Surfactants

The synthesis of pyridinium-based surfactants, including this compound, is increasingly being guided by the principles of green chemistry. msu.eduacs.orgnih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. msu.edunih.gov

The use of water as a solvent is another green alternative, although the low solubility of the long-chain dodecyl halide in water can be a challenge. The development of water-soluble catalysts or phase-transfer catalysts can help overcome this limitation.

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and allow for reactions to be carried out under milder conditions, thus saving energy. msu.eduacs.orgnih.gov In the context of synthesizing pyridine derivatives, various catalytic systems have been explored. While not specific to the quaternization step, the synthesis of the 2-methylpyridine precursor can be achieved through catalytic methods. For example, the gas-phase synthesis of methylpyridines from acetylene (B1199291) and ammonia (B1221849) can be performed using heterogeneous catalysts, such as those based on cadmium oxide on a kaolin (B608303) support. semanticscholar.org

Flow chemistry, often combined with catalysis, offers a greener and more efficient way to produce chemicals. mdpi.comresearchgate.net Continuous flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for exothermic reactions. researchgate.net The synthesis of 2-methylpyridines has been demonstrated in a continuous flow setup using a packed-bed reactor with a Raney® nickel catalyst. mdpi.comresearchgate.net This approach significantly reduces reaction times and waste compared to traditional batch processes. mdpi.comresearchgate.net

| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Solvent-free synthesis | Eliminates solvent waste and simplifies purification. | nih.gov |

| Atom Economy | Direct alkylation (quaternization) | High atom economy as all atoms from the reactants are incorporated into the product. | acs.org |

| Catalysis | Use of heterogeneous catalysts for precursor synthesis. | Increases reaction efficiency and allows for catalyst recycling. | semanticscholar.org |

| Design for Energy Efficiency | Microwave-assisted synthesis or flow chemistry. | Reduces reaction times and energy consumption. | beilstein-journals.org |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Thermal Analysis Techniques for Stability Assessment (e.g., Thermogravimetric Analysis – TGA)

Thermogravimetric Analysis (TGA) is a cornerstone analytical method for determining the thermal stability of materials. The technique involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere. The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the material begins to decompose, the rate of decomposition, and the mass of any residual matter.

In the context of 1-Dodecyl-2-methylpyridin-1-ium chloride and related pyridinium-based ionic liquids, TGA provides crucial insights into their thermal robustness. The analysis typically identifies the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins, and the peak decomposition temperature (Tpeak), the temperature at which the rate of mass loss is at its maximum.

For illustrative purposes, a representative TGA dataset for a short-chain 1-alkyl-2-methylpyridinium chloride is presented below to approximate the thermal behavior of the dodecyl derivative. It is important to note that while the fundamental decomposition mechanism is expected to be similar, minor variations in the onset and peak decomposition temperatures may exist due to the influence of the longer dodecyl chain.

| Temperature (°C) | Mass Loss (%) | Decomposition Stage |

|---|---|---|

| 100 | ~1-2% | Initial loss of volatile impurities/water |

| 200 | ~3-5% | Gradual pre-decomposition |

| 250 (Tonset) | ~5-10% | Onset of significant thermal decomposition |

| 300 (Tpeak) | ~40-50% | Maximum rate of decomposition |

| 400 | ~80-90% | Near-complete decomposition |

| 500 | >95% | Final decomposition of residues |

The thermal decomposition of 1-alkylpyridinium chlorides generally proceeds through a primary decomposition step. The initial, minor mass loss observed at lower temperatures (around 100 °C) is typically attributed to the evaporation of absorbed water or other volatile impurities. The major decomposition event, characterized by a sharp decrease in mass, corresponds to the breakdown of the ionic liquid's structure. This process often involves the cleavage of the alkyl chain from the pyridinium (B92312) ring and the subsequent degradation of the heterocyclic core.

The research findings on similar pyridinium salts suggest that the decomposition temperatures for N-alkylpyridinium tetrachloroferrates, a related class of compounds, range from 310 to 365°C. researchgate.net While the anion is different, this provides a general indication of the temperature range in which pyridinium-based ionic liquids exhibit significant thermal degradation.

Supramolecular Chemistry and Self Assembly Architectures of 1 Dodecyl 2 Methylpyridin 1 Ium Chloride Analogues

Micellization Behavior and Aggregate Formation in Solution

The formation of micelles is a hallmark of surfactant behavior in aqueous solutions. For analogues of 1-dodecyl-2-methylpyridin-1-ium chloride, this process is governed by a delicate balance of hydrophobic and electrostatic interactions. The hydrophobic dodecyl tail seeks to minimize its contact with water, while the charged pyridinium (B92312) headgroup prefers to remain solvated. Above a certain concentration, known as the critical micelle concentration (CMC), these competing forces are resolved through the spontaneous formation of organized aggregates, or micelles.

The critical micelle concentration (CMC) is a key parameter that characterizes the efficiency of a surfactant in forming micelles. Various physicochemical properties of a surfactant solution exhibit a distinct change in their concentration dependence at the CMC, allowing for its determination.

Conductivity Measurement: For ionic surfactants like this compound analogues, conductivity measurement is a widely used and reliable method for CMC determination. Below the CMC, the surfactant exists primarily as individual ions, and the specific conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions due to the incorporation of counterions into the micellar structure. This results in a change in the slope of the specific conductivity versus concentration plot. The intersection of the two linear portions of this plot is taken as the CMC.

For instance, a study on N-(n-octadecyl)-2-methylpyridinium bromide, a longer-chain analogue, reported a CMC value of 0.111 mM, demonstrating the high surface activity of this class of compounds. ppaspk.org Similarly, the CMC values for a series of n-alkyl-3-methylpyridinium bromides ([Cnmpy][Br] where n = 12, 14, 16) were systematically investigated using conductivity measurements. rsc.org

Surface Tension Measurement: Surface tension is another sensitive technique for determining the CMC. Surfactant molecules tend to adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water. This adsorption reduces the surface tension of the water. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond this point, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this plateau is reached corresponds to the CMC.

The table below presents the CMC values for some analogues of this compound, highlighting the influence of the alkyl chain length and the position of the methyl group on the pyridinium ring.

| Compound | Method | Temperature (°C) | CMC (mM) |

| N-(n-octadecyl)-2-methylpyridinium bromide | Conductivity | Not Specified | 0.111 |

| N-(n-octadecyl)-3-methylpyridinium bromide | Conductivity | Not Specified | 0.125 |

| n-dodecyl-3-methylpyridinium bromide | Conductivity | 25 | 15.14 |

| n-tetradecyl-3-methylpyridinium bromide | Conductivity | 25 | 4.07 |

| n-hexadecyl-3-methylpyridinium bromide | Conductivity | 25 | 1.05 |

This table presents data for analogues of this compound to illustrate the impact of molecular structure on CMC.

The temperature dependence of the CMC allows for the calculation of key thermodynamic parameters of micellization, including the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide valuable insights into the driving forces behind the self-assembly process.

The standard Gibbs free energy of micellization can be calculated using the following equation:

ΔG°mic = (2 - β)RT ln(XCMC)

where R is the gas constant, T is the absolute temperature, XCMC is the CMC in mole fraction units, and β is the degree of counterion binding to the micelle, which can also be determined from conductivity data.

The standard enthalpy of micellization can be obtained from the Gibbs-Helmholtz equation:

ΔH°mic = -RT2 (2 - β) [d(ln XCMC)/dT]

And the standard entropy of micellization can then be calculated using:

ΔS°mic = (ΔH°mic - ΔG°mic)/T

Studies on n-alkyl-3-methylpyridinium bromides have shown that the micellization process is spontaneous, as indicated by the negative values of ΔG°mic. rsc.orgrsc.org For 1-dodecyl-3-methylpyridinium bromide, the micellization process is entropy-driven over a range of temperatures. rsc.org The positive entropy change is attributed to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate to form micelles, a phenomenon known as the hydrophobic effect. The enthalpy of micellization for these compounds can be either positive (endothermic) or negative (exothermic) depending on the temperature. rsc.orgrsc.org

The following table summarizes the thermodynamic parameters of micellization for 1-dodecyl-3-methylpyridinium bromide at different temperatures.

| Temperature (K) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

| 293.15 | 15.14 | -28.93 | -4.18 | 24.75 |

| 298.15 | 15.31 | -29.41 | -2.73 | 26.68 |

| 303.15 | 15.49 | -29.89 | -1.28 | 28.61 |

| 308.15 | 15.70 | -30.38 | 0.17 | 30.55 |

| 313.15 | 15.93 | -30.87 | 1.62 | 32.49 |

Data for 1-dodecyl-3-methylpyridinium bromide, an isomer of the target compound, is presented to illustrate the thermodynamic principles of micellization.

Formation of Higher-Order Supramolecular Structures

Beyond the formation of simple spherical micelles, analogues of this compound can self-assemble into more complex, higher-order supramolecular structures such as vesicles and organogels. The formation of these structures is highly dependent on the molecular architecture of the surfactant, as well as external conditions like concentration, temperature, and the presence of additives.

Organogels are non-fluid, jelly-like materials in which an organic liquid is entrapped within a three-dimensional network of self-assembled gelator molecules. Pyridinium-based amphiphiles have been shown to be effective organogelators. acs.orgbeilstein-journals.org The formation of these gels is driven by non-covalent interactions such as van der Waals forces between the long alkyl chains and π-π stacking of the pyridinium rings. For example, pyridine-based gemini (B1671429) and heterogemini amphiphiles have been shown to form organogels in a mixture of DMSO/DMF and water. acs.org These gels exhibit interesting properties such as aggregate-induced enhanced emission (AIEE). acs.org Similarly, amphiphilic hydrogelators with a quaternary pyridinium unit have been synthesized and shown to form hydrogels at low concentrations. beilstein-journals.org The self-assembly into a three-dimensional network is attributed to the interdigitated bilayer packing of the amphiphiles. beilstein-journals.org

The polymorphism in the self-assembly of surfactants, leading to the formation of different aggregate morphologies, is strongly influenced by the molecular structure of the amphiphile. Key parameters include the length and nature of the hydrophobic tail, and the size and charge of the hydrophilic headgroup.

The position of the methyl group on the pyridinium ring is expected to have a significant impact on the self-assembly of dodecylpyridinium chloride analogues. A methyl group at the 2-position (ortho to the nitrogen) is likely to introduce steric hindrance that could affect the packing of the headgroups at the micelle surface. This steric hindrance may lead to a looser packing of the surfactant molecules in the aggregate, which could result in a higher CMC compared to the 3-methyl and 4-methyl isomers. researchgate.net This effect has been observed in comparative studies of surfactants with different headgroup structures. researchgate.net

The shape of the resulting aggregates is also influenced by the packing parameter, which is defined as v/(a0lc), where v is the volume of the hydrophobic tail, a0 is the optimal headgroup area at the aggregate-water interface, and lc is the critical length of the hydrophobic tail. The steric hindrance from the 2-methyl group could increase the optimal headgroup area (a0), which would decrease the packing parameter. A smaller packing parameter generally favors the formation of more highly curved structures like spherical micelles, while a larger packing parameter can lead to the formation of cylindrical micelles, bilayers, and vesicles.

Host-Guest Chemistry and Encapsulation Phenomena within Supramolecular Assemblies

The micellar aggregates formed by this compound and its analogues create unique microenvironments that can be exploited for host-guest chemistry. The hydrophobic core of the micelle provides a nonpolar environment within the bulk aqueous solution, allowing for the encapsulation and solubilization of hydrophobic or poorly water-soluble molecules. nih.govmdpi.comnih.gov

This encapsulation phenomenon is of great interest for various applications, including drug delivery, catalysis, and separation processes. The pyridinium headgroups at the micelle surface can also engage in specific interactions, such as electrostatic and π-π stacking interactions, with guest molecules, further influencing the binding and localization of the guest within the supramolecular assembly. rsc.orglibretexts.orgresearchgate.netnih.gov

For example, the interaction of the dye Reactive Red 2 with the cationic micelles of cetylpyridinium (B1207926) chloride (a longer-chain analogue) has been studied, demonstrating the role of electrostatic interactions between the negatively charged dye and the positively charged surfactant headgroups in the solubilization process. nih.gov The hydrophobic probe Nile Red has also been used to study the solubilization in surfactant micelles, providing insights into the microenvironment of the micellar core. mdpi.comnih.gov

The binding of guest molecules to the micellar assembly can be quantified by determining the partition coefficient or the binding constant. These parameters can be obtained through various techniques, including UV-visible spectroscopy, fluorescence spectroscopy, and conductivity measurements. The study of host-guest interactions provides a deeper understanding of the properties of these supramolecular systems and opens up possibilities for their tailored design for specific applications.

Colloidal Tectonics and Hierarchical Structured Assembly from Molecular Units

The concept of "colloidal tectonics" involves the controlled assembly of molecular or nanoscale building blocks into larger, well-defined architectures. In the context of this compound analogues, this principle is exemplified by their ability to form hierarchical structures such as lyotropic and thermotropic liquid crystalline phases. These ordered systems demonstrate a higher level of organization beyond simple micellar aggregation, showcasing the potential for creating complex supramolecular assemblies from fundamental molecular units.

Recent research has focused on analogues such as 1-dodecyl-2-methylpyridinium bromide ([C12-2-Pic][Br]) and 1-hexadecyl-2-methylpyridinium bromide ([C16-2-Pic][Br]), which serve as excellent models for understanding the hierarchical self-assembly of this class of compounds. nih.gov These pyridinium salts have been shown to exhibit both thermotropic (temperature-dependent) and lyotropic (solvent-dependent) liquid crystalline behavior, forming smectic phases that represent a significant step up in structural complexity from spherical or worm-like micelles. nih.gov

The formation of these hierarchical structures is driven by the amphiphilic nature of the molecules, where the hydrophobic alkyl chains and the charged pyridinium headgroups segregate into distinct domains. This micro-phase segregation leads to the formation of layered structures, characteristic of smectic liquid crystals.

Thermotropic and Lyotropic Behavior of 1-Alkyl-2-methylpyridinium Bromides

Studies on 1-dodecyl-2-methylpyridinium bromide and its longer-chain counterpart, 1-hexadecyl-2-methylpyridinium bromide, have revealed their capacity to form smectic phases at elevated temperatures. nih.gov More significantly for practical applications, these compounds can also form lyotropic liquid crystals at room temperature when mixed with a suitable solvent, such as water. The introduction of water allows for the formation of ordered mesophases under milder conditions. nih.gov

The characterization of these lyotropic systems using techniques such as polarized optical microscopy (POM) and X-ray powder diffraction (XRD) has confirmed the presence of lamellar structural organization. nih.gov For instance, a 60% aqueous mixture of 1-dodecyl-2-methylpyridinium bromide displays a texture of focal conics under POM, which is indicative of a smectic phase. nih.gov XRD analysis further supports a lamellar structure with a notable separation between the layers. nih.gov

The table below summarizes the observed liquid crystalline phases for these analogues.

| Compound | Phase Type | Mesophase Observation |

| 1-Dodecyl-2-methylpyridinium bromide | Thermotropic | Smectic phases observed above 80 °C. nih.gov |

| Lyotropic (aq) | Smectic phase with high separation between layers at RT. nih.gov | |

| 1-Hexadecyl-2-methylpyridinium bromide | Thermotropic | Smectic phases observed above 80 °C. nih.gov |

| Lyotropic (aq) | Formation of stable liquid foams from precursor solutions. nih.gov |

Structural Organization in Hierarchical Assemblies

The hierarchical assembly of these pyridinium analogues into smectic phases involves a distinct spatial arrangement of the molecules. The structure of these phases can be described as follows:

Smectic A (SA) Phase: In this phase, the molecules are arranged in layers, with the long axes of the molecules oriented, on average, perpendicular to the layer planes. There is no long-range positional order within the layers themselves.

Interdigitated and Bilayer Structures: The smectic A phase can exhibit further structural variations, such as interdigitated bilayers, where the alkyl chains of molecules in adjacent layers partially overlap, or fully separated bilayers (SA2), where there is a distinct separation between the layers. nih.gov

The ability to control the transition between an isotropic solution and these highly ordered, hierarchical liquid crystalline phases by adjusting parameters like temperature and concentration is a key aspect of harnessing these molecules for the bottom-up fabrication of structured materials. The formation of stable foams from the lyotropic solutions of the hexadecyl analogue further highlights the potential to create complex, multi-scale structures from these fundamental pyridinium-based molecular units. nih.gov

Interfacial Phenomena and Surface Chemistry Research

Adsorption at Fluid-Fluid Interfaces (e.g., Air/Water, Oil/Water)

The adsorption of 1-Dodecyl-2-methylpyridin-1-ium chloride at fluid-fluid interfaces is a primary characteristic of its surfactant behavior. This phenomenon is driven by the thermodynamic favorability of positioning its hydrophobic tail away from the aqueous phase while the hydrophilic pyridinium (B92312) head group remains in contact with water. This arrangement effectively reduces the free energy of the system.

The accumulation of this compound molecules at the air/water interface disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension. The mechanism involves the replacement of water molecules at the interface with the surfactant molecules. The hydrophobic dodecyl chains orient themselves towards the air, minimizing their unfavorable contact with water, while the hydrophilic 2-methylpyridin-1-ium head groups are solvated by water molecules. This molecular arrangement weakens the hydrogen bonding network of water at the surface, thereby lowering the surface tension.

| Parameter | 1-dodecylpyridinium chloride | This compound (Expected Trend) |

| Critical Micelle Concentration (CMC) | Reported values are in the millimolar range. | Potentially slightly higher due to steric hindrance of the methyl group affecting micelle formation. |

| Surface Tension at CMC (γ_cmc) | Significantly reduces the surface tension of water. | Expected to be an effective surface tension reducer, though the γ_cmc might be slightly higher than the non-methylated analogue due to less efficient packing at the interface. |

Note: The data for this compound is an expected trend based on chemical structure and principles of surface chemistry, as direct experimental data is limited in the reviewed literature.

In multi-phase systems such as oil and water, this compound is expected to adsorb at the oil/water interface, reducing the interfacial tension (IFT). The hydrophobic dodecyl tail will preferentially partition into the oil phase, while the charged pyridinium head group will remain in the aqueous phase. This molecular orientation at the interface reduces the unfavorable interactions between the oil and water molecules, thereby lowering the energy required to maintain the interface.

Research on similar cationic surfactants, such as 1-dodecylpyridinium chloride, has demonstrated their effectiveness in reducing the IFT between crude oil and water, a property of significant interest in applications like enhanced oil recovery. The reduction in IFT facilitates the mobilization of trapped oil droplets. The presence of the methyl group in this compound could influence the curvature of the interface and the packing of the surfactant molecules, which in turn would affect the efficiency of IFT reduction.

Adsorption at Solid-Liquid Interfaces

The adsorption of this compound onto solid surfaces from a liquid phase is governed by a combination of electrostatic and hydrophobic interactions. As a cationic surfactant, it will have a strong affinity for negatively charged surfaces.

The relationship between the amount of this compound adsorbed onto a solid surface and its concentration in the solution at a constant temperature can be described by adsorption isotherms. The Langmuir adsorption model is often used to describe the formation of a monolayer of adsorbate on a homogeneous surface. This model assumes that all adsorption sites are equivalent and that the binding of a molecule to a site is independent of the occupancy of neighboring sites.

While specific studies applying the Langmuir model to this compound are not prevalent, research on the adsorption of other pyridinium-based ionic liquids on surfaces like clay minerals has been conducted. These studies often show that the adsorption process can be well-described by the Langmuir isotherm, suggesting that this compound would likely follow a similar adsorption behavior on suitable substrates. The model allows for the calculation of key parameters such as the maximum adsorption capacity and the Langmuir constant, which relates to the adsorption energy.

The adsorption of this compound onto a solid surface leads to the formation of a surface film. The structure of this film depends on the surfactant concentration. At low concentrations, individual molecules or small aggregates adsorb. As the concentration increases, a monolayer is formed, and with further increases in concentration, bilayer formation or the adsorption of micelles can occur.

This ability to form a protective film is particularly relevant in the field of corrosion inhibition. For instance, on a metal surface, the cationic head group of this compound can interact with the negatively charged metal surface (in the presence of an electrolyte), while the hydrophobic tails form a compact layer that acts as a barrier to corrosive agents. The mechanism of protection involves blocking the active sites on the metal surface and creating a hydrophobic layer that repels water and other corrosive species. The presence of the methyl group on the pyridinium ring may influence the packing density and stability of the protective film.

Role in Emulsion and Dispersion Stability

The reduction of interfacial tension by this compound is a key factor in its ability to stabilize emulsions and dispersions. Emulsions are mixtures of two immiscible liquids, such as oil and water, where one liquid is dispersed in the other in the form of droplets. Dispersions involve solid particles suspended in a liquid.

By adsorbing at the oil-water or solid-liquid interface, this compound forms a protective film around the dispersed droplets or particles. This film provides stability through two primary mechanisms:

Reduction of Interfacial Tension: Lowering the interfacial tension makes it easier to break down large droplets into smaller ones during emulsification, and it reduces the thermodynamic driving force for the droplets to coalesce and the phases to separate.

Electrostatic Repulsion: As a cationic surfactant, the adsorbed layer of this compound imparts a positive charge to the surface of the droplets or particles. This results in electrostatic repulsion between the dispersed entities, preventing them from aggregating or coalescing.

The stability of the emulsion or dispersion will depend on factors such as the concentration of the surfactant, the nature of the oil and aqueous phases, and the presence of other electrolytes. The specific molecular structure of this compound, including the dodecyl chain length and the methylated pyridinium head group, will determine its effectiveness as a stabilizer for different systems.

Fundamental Studies of Emulsification and Demulsification Mechanisms

Research into the interfacial behavior of this compound has provided insights into the mechanisms governing both the formation and breaking of emulsions. As a cationic surfactant, this compound possesses an amphiphilic structure, with a hydrophilic pyridinium head group and a hydrophobic dodecyl tail, enabling it to be surface-active. This dual nature allows it to adsorb at oil-water interfaces, reducing interfacial tension and facilitating the formation of emulsions.

The process of emulsification involves the dispersion of one liquid phase into another, immiscible liquid phase in the form of fine droplets. This compound, due to its surfactant properties, can stabilize these droplets by forming a protective layer around them. This layer prevents the droplets from coalescing, thus maintaining the stability of the emulsion. The effectiveness of this compound as an emulsifier is attributed to its ability to lower the energy required to create new interfacial area.

Conversely, pyridinium-based ionic liquids, including compounds structurally similar to this compound, have been investigated for their role in demulsification, the process of breaking emulsions. The mechanism of demulsification by these cationic surfactants is generally understood to be a multi-step process:

Diffusion and Adsorption: The demulsifier molecules diffuse through the continuous phase (typically oil in water-in-oil emulsions) and adsorb at the oil-water interface. The efficiency of this step is influenced by the molecular structure of the demulsifier, including the length of the alkyl chain.

Interfacial Film Rupture: The adsorbed demulsifier molecules displace the naturally occurring emulsifiers (like asphaltenes and resins in crude oil) that stabilize the emulsion. This leads to a weakening and eventual rupture of the rigid interfacial film surrounding the water droplets.

Flocculation and Coalescence: Once the interfacial film is weakened, the dispersed water droplets can approach each other and aggregate, a process known as flocculation. Subsequently, these aggregated droplets merge to form larger droplets in a process called coalescence, leading to the separation of the water and oil phases.

The balance between emulsification and demulsification capabilities is a key area of study, with the performance of this compound being dependent on factors such as its concentration, the nature of the oil and water phases, temperature, and the presence of other surface-active agents.

Table 1: Key Parameters in Emulsification/Demulsification Studies

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Interfacial Tension (IFT) | The force per unit length existing at the interface between two immiscible liquid phases. | The adsorption of this compound at the oil-water interface significantly reduces IFT, facilitating emulsion formation. |

| Droplet Size Distribution | The range and frequency of sizes of the dispersed phase droplets within an emulsion. | As an emulsifier, it influences the initial droplet size; as a demulsifier, its action leads to an increase in average droplet size through coalescence. |

| Emulsion Stability | The ability of an emulsion to resist changes in its properties over time. | The formation of a stable interfacial film by this compound enhances emulsion stability. |

| Rate of Phase Separation | The speed at which the dispersed and continuous phases separate. | In demulsification, the effectiveness of this compound is measured by how quickly it induces phase separation. |

Mechanisms of Dispersion Stabilization

The role of this compound in stabilizing dispersions is fundamentally linked to its behavior as a cationic surfactant. Dispersions consist of solid particles distributed throughout a liquid medium. Without a stabilizing agent, these particles tend to aggregate and settle due to attractive van der Waals forces.

This compound stabilizes such dispersions primarily through two mechanisms:

Electrostatic Stabilization: In aqueous dispersions, the cationic pyridinium head of the molecule adsorbs onto the surface of negatively charged particles. This adsorption creates a net positive charge on the particle surfaces. The resulting electrostatic repulsion between the similarly charged particles prevents them from approaching each other and aggregating. This formation of an electrical double layer is a crucial aspect of the stabilization mechanism.

The effectiveness of this compound as a dispersion stabilizer is highly dependent on its concentration. At low concentrations, it may not provide complete surface coverage, leading to insufficient stabilization. As the concentration increases towards its critical micelle concentration (CMC), a more stable and uniform adsorbed layer is formed.

Table 2: Research Findings on Dispersion Stabilization

| Property | Finding | Implication for Dispersion Stabilization |

|---|---|---|

| Adsorption Isotherms | Studies on similar cationic surfactants show that the adsorption onto solid surfaces typically follows a Langmuir or a multi-layer model, indicating a strong affinity between the surfactant and the surface. | This strong adsorption is essential for creating the repulsive forces needed for stabilization. |

| Zeta Potential | The adsorption of cationic surfactants like this compound onto negatively charged particles leads to a significant increase in the zeta potential, often reversing the surface charge from negative to positive. | A higher magnitude of zeta potential (either positive or negative) indicates stronger electrostatic repulsion and a more stable dispersion. |

| Particle Size Analysis | Dynamic light scattering (DLS) studies can show that in the presence of an effective concentration of the stabilizer, the average particle size of the dispersion remains constant over time, indicating a lack of aggregation. | This provides direct evidence of the stabilizing effect of the surfactant. |

Mechanistic Studies of Interactions with Diverse Systems

Corrosion Inhibition Mechanisms on Metal Surfaces

1-Dodecyl-2-methylpyridin-1-ium chloride is recognized for its efficacy as a corrosion inhibitor for metals, particularly steel, in acidic environments. The mechanism of protection involves the formation of a protective film on the metal surface, which is established through the adsorption of the inhibitor molecules. This process mitigates both anodic metal dissolution and cathodic hydrogen evolution reactions. The cationic head and the long hydrocarbon tail of the molecule play distinct and crucial roles in this protective action.

Electrochemical techniques are pivotal in elucidating the formation and properties of the protective film. Methods such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) provide quantitative insights into the inhibitor's performance.

Potentiodynamic Polarization (PDP): PDP studies, often presented as Tafel plots, reveal the inhibitor's effect on both the cathodic and anodic reactions of the corrosion process. For pyridinium-based inhibitors, the presence of the compound in the corrosive solution shifts both the anodic and cathodic branches of the polarization curve to lower current densities. mdpi.com This indicates that the inhibitor impedes both the dissolution of the metal (anodic reaction) and the hydrogen evolution reaction (cathodic reaction). Because it affects both processes, it is classified as a mixed-type inhibitor. mdpi.comtandfonline.com The reduction in corrosion current density (icorr) in the presence of the inhibitor is a direct measure of its effectiveness.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film at the metal-electrolyte interface. In a typical EIS measurement for a corroding system, the Nyquist plot shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). bohrium.com In the presence of an effective inhibitor like a dodecylpyridinium derivative, the diameter of this semicircle increases significantly, signifying an increase in Rct. bohrium.comvub.be This increased resistance is attributed to the formation of an adsorbed inhibitor film that acts as a barrier to charge transfer, thereby slowing down the corrosion process. The decrease in the double-layer capacitance (Cdl) value also indicates the adsorption of inhibitor molecules, which displace water molecules at the surface. iium.edu.my

The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. The adsorption process involves a combination of physical and chemical interactions.

Physisorption: This involves electrostatic interactions between the positively charged pyridinium (B92312) nitrogen atom and the negatively charged metal surface (in acidic solutions, the metal surface typically acquires a negative charge). The long dodecyl tail also contributes through van der Waals forces. mdpi.com

Chemisorption: This more robust form of adsorption involves charge sharing or transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic pyridinium ring and the lone pair of electrons on the nitrogen atom can facilitate this chemical bonding. mdpi.comrdd.edu.iq

The nature of the adsorption is often investigated by fitting experimental data to adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comtandfonline.combohrium.com Furthermore, the spontaneity and strength of the adsorption can be assessed by calculating the standard Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol are typically associated with physisorption, while values around or more negative than -40 kJ/mol suggest chemisorption. mdpi.commdpi.com Studies on similar N-dodecyl-pyridinium compounds have reported ΔG°ads values in the range of -30 to -35 kJ/mol, indicating that the adsorption mechanism is a complex interplay involving both physisorption and chemisorption. mdpi.com

The molecular architecture of this compound is key to its inhibitory function. Both the hydrophilic cationic head and the hydrophobic alkyl tail contribute to its performance.

The Pyridinium Head: The positively charged pyridinium ring is the primary anchor to the metal surface through electrostatic attraction. The aromatic ring's π-electron system allows for stable adsorption and contributes to the formation of a protective barrier via chemisorption. rdd.edu.iq The presence of the methyl group at the 2-position can influence the electron density distribution in the ring, potentially enhancing its adsorption characteristics.

The Dodecyl Tail: The long C12 alkyl chain provides a significant hydrophobic barrier. Once the pyridinium head is adsorbed, the dodecyl tails orient themselves away from the metal surface, forming a compact, non-polar layer. nih.gov This layer acts as a physical barrier that repels water and corrosive species like chloride ions from reaching the metal surface. Studies comparing pyridinium-based surfactants with different alkyl chain lengths have shown that the chain length is a crucial factor in determining inhibition performance, with longer chains generally providing better protection due to enhanced hydrophobic shielding. mdpi.com

Interaction with Biological Macromolecules and Cellular Components (Academic Focus)

The amphiphilic nature of this compound, possessing both a charged, polar head group and a large, non-polar tail, drives its interaction with biological macromolecules like proteins and nucleic acids. These interactions are primarily studied in academic research to understand fundamental biophysical processes.

Bovine Serum Albumin (BSA) is a widely used model protein for studying ligand binding due to its structural similarity to human serum albumin and its ability to bind a variety of molecules. sigmaaldrich.com The interaction between surfactants and BSA is a classic model for protein-ligand interactions.

The binding of a cationic surfactant like this compound to BSA is expected to be a multi-step process driven by both electrostatic and hydrophobic forces.

Initial Electrostatic Binding: At physiological pH, BSA is negatively charged, which facilitates an initial electrostatic attraction with the positively charged pyridinium head of the surfactant molecule.

Hydrophobic Interaction: The primary driving force for binding is the hydrophobic interaction between the dodecyl tail of the surfactant and the hydrophobic pockets within the protein structure. nih.gov BSA has specific fatty acid binding sites, which are predominantly hydrophobic, and studies with other dodecyl-chain surfactants like sodium dodecyl sulfate (B86663) (SDS) have shown that the alkyl chain binds within these pockets. nih.gov This interaction is entropically favorable as it leads to the release of ordered water molecules from both the surfactant tail and the protein's hydrophobic cavity.

Cooperative Binding and Unfolding: As the surfactant concentration increases, the binding can become cooperative, leading to the formation of micelle-like aggregates on the protein surface. This process can induce conformational changes in the protein, leading to partial or complete unfolding of its tertiary structure. rsc.orgbiomedres.us

The interaction between cationic surfactants and negatively charged polyelectrolytes like DNA is a subject of significant academic interest, partly due to its relevance in gene delivery applications. Plasmid DNA, being a large, negatively charged macromolecule, readily interacts with cationic amphiphiles.

The complex formation is a cooperative process primarily driven by electrostatics and hydrophobicity. nih.govacs.org

Electrostatic Attraction: The negatively charged phosphate (B84403) backbone of the DNA strongly attracts the cationic pyridinium head groups of the surfactant molecules. This initial interaction neutralizes the charge on the DNA.

Hydrophobic Aggregation: Following the initial electrostatic binding, the hydrophobic dodecyl tails of the bound surfactant molecules interact with each other. This is energetically favorable as it removes the hydrophobic tails from the aqueous environment. This leads to the formation of surfactant aggregates, akin to micelles, along the DNA chain. acs.org

DNA Condensation: This binding occurs at a surfactant concentration known as the critical aggregation concentration (cac), which is typically much lower than the critical micelle concentration (cmc) of the free surfactant in solution. nih.govacs.org The formation of these surfactant aggregates along the DNA backbone effectively neutralizes its charge and creates hydrophobic domains, causing the long, soluble DNA molecule to collapse and condense into compact, particle-like structures. nih.gov This process is entropically driven due to the release of counterions (like Na+) from the DNA upon binding of the cationic surfactant. nih.gov

Investigation of Cellular Membrane Disruption Mechanisms

The primary mechanism by which this compound is thought to exert its antimicrobial effects is through the disruption of cellular membranes. As a quaternary ammonium (B1175870) compound, its structure is inherently amphiphilic, consisting of a positively charged pyridinium head group and a long, hydrophobic dodecyl tail. This configuration is central to its interaction with the lipid bilayers that form cellular membranes.

The initial interaction is electrostatic. The cationic pyridinium head is attracted to the predominantly anionic components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. This attraction facilitates the accumulation of the compound at the membrane surface.

Following this initial binding, the hydrophobic dodecyl tail inserts itself into the nonpolar, hydrophobic core of the lipid bilayer. This intrusion disrupts the ordered packing of the phospholipid molecules. The presence of these bulky alkyl chains within the membrane increases its fluidity and permeability, compromising its structural integrity. This process can lead to the formation of hydrophilic domains or pores within the membrane, causing leakage of essential intracellular components like ions (e.g., K+), metabolites, and even larger molecules such as proteins and nucleic acids. Ultimately, this loss of cellular contents and the collapse of the electrochemical gradients across the membrane lead to cell death. This multi-step process is a common mode of action for cationic surfactants and is considered an effective mechanism for broad-spectrum antimicrobial activity. researchgate.netucl.ac.uk

Table 1: Proposed Stages of Cellular Membrane Disruption by this compound

| Stage | Description | Key Components Involved |

|---|---|---|

| 1. Electrostatic Attraction | The positively charged pyridinium head group is attracted to the negatively charged surface of the microbial cell membrane. | Cationic Pyridinium Head; Anionic Phospholipids, Teichoic Acids |

| 2. Hydrophobic Insertion | The lipophilic 12-carbon dodecyl tail penetrates and embeds into the hydrophobic core of the lipid bilayer. | Dodecyl Alkyl Chain; Phospholipid Acyl Chains |

| 3. Membrane Perturbation | The ordered structure of the lipid bilayer is disrupted, leading to increased fluidity and disorganized lipid packing. | Lipid Bilayer Matrix |

| 4. Permeability Increase | Formation of transient pores or defects in the membrane, leading to the leakage of intracellular contents. | Ion Channels; Membrane Proteins |

| 5. Cell Lysis | Catastrophic loss of essential ions and metabolites, dissipation of membrane potential, and eventual cell death. | Cytoplasmic Contents (Ions, ATP, Metabolites) |

Mechanistic Insights into Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

Beyond direct membrane disruption, pyridinium compounds have been investigated for their ability to modulate intracellular pathways, leading to programmed cell death (apoptosis) and the halting of the cell division cycle. While direct studies on this compound are limited, research on structurally related compounds, such as 2-Methylpyridine-1-ium-1-sulfonate (MPS), provides significant mechanistic insights. nih.gov

These compounds have been shown to induce cell cycle arrest, a critical process for controlling cell proliferation. In cancer cell lines, for instance, MPS was found to cause arrest at the G1 and G2/M phases of the cell cycle. This is achieved by modulating the expression of key regulatory proteins. The mechanism involves the downregulation of proteins that promote cell cycle progression, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4), and the upregulation of cell cycle inhibitors like p21, p27, and the tumor suppressor protein p53. nih.gov

In addition to cell cycle arrest, these compounds can trigger apoptosis. The apoptotic pathway is initiated through the modulation of the Bcl-2 family of proteins, which are central regulators of programmed cell death. Studies have shown a significant increase in the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which pushes the cell towards apoptosis. nih.gov This shift is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic process, and DNA fragmentation, a hallmark of apoptotic cell death. nih.gov

Table 2: Key Cellular Pathway Targets Modulated by Structurally Related Pyridinium Compounds

| Cellular Process | Target Protein | Observed Effect | Outcome |

|---|---|---|---|

| Cell Cycle Arrest | Cyclin D1 | Downregulation | Halting of cell proliferation at G1, S, or G2/M checkpoints nih.gov |

| CDK4 | Downregulation | ||

| p21 | Upregulation | ||

| p27 | Upregulation | ||

| p53 | Upregulation | ||

| Apoptosis Induction | Bax/Bcl-2 Ratio | Increased Ratio | Initiation of programmed cell death nih.gov |

| Caspase 3 | Activation |

Interactions with Biofilm Matrices and Disruption Mechanisms

Bacterial biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix provides protection from environmental stresses and antimicrobial agents. The mechanism of action of this compound against biofilms involves both killing the embedded cells and disrupting the integrity of this protective EPS matrix. researchgate.netmdpi.com

The EPS matrix is a complex mixture of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), which typically carries a net negative charge. nih.gov The cationic nature of the 1-dodecyl-2-methylpyridinium ion is crucial for overcoming this barrier. It can electrostatically interact with and neutralize the anionic components of the EPS. This interaction weakens the cohesive forces of the matrix, allowing the compound to penetrate deeper into the biofilm structure. nih.govfrontiersin.org

Once within the biofilm, the compound can exert its membrane-disrupting effects on the resident microbial cells. Furthermore, the disruption of the EPS matrix can expose the embedded bacteria, making them more susceptible to the antimicrobial agent. Some studies suggest that by binding to EPS components, the compound can facilitate the mechanical erosion or detachment of the biofilm from surfaces. This dual-action mechanism—matrix disruption and direct cellular killing—makes it an effective agent against established biofilms. mdpi.com

Table 3: Interaction of this compound with Biofilm Matrix Components

| EPS Component | Charge | Interaction Mechanism | Consequence |

|---|---|---|---|

| Polysaccharides | Anionic | Electrostatic binding of the cationic pyridinium head to negatively charged sugar residues. | Weakening of the matrix scaffold, increased permeability. nih.gov |

| Extracellular DNA (eDNA) | Anionic | Strong electrostatic interaction with the phosphate backbone of DNA. | Neutralization of charges, potential condensation of eDNA, and disruption of its structural role. nih.gov |

| Proteins (e.g., enzymes, lectins) | Variable (often net negative) | Electrostatic and hydrophobic interactions, potentially leading to denaturation. | Loss of enzymatic function and disruption of cell-matrix adhesion. nih.gov |

| Lipids | Variable | Hydrophobic interactions between the dodecyl tail and lipid molecules. | Disruption of lipid-based structures within the matrix. |

Catalytic Reaction Mechanisms

Role in Phase Transfer Catalysis and Reaction Kinetics

This compound is a classic example of a phase-transfer catalyst (PTC). Its function is to facilitate the transport of a reactant from one phase (typically aqueous or solid) into a second, immiscible phase (typically organic) where the reaction occurs. This overcomes the mutual insolubility of the reactants, allowing the reaction to proceed at a much faster rate and under milder conditions. ptfarm.plmdpi.com

The mechanism, known as the Starks extraction mechanism, involves the quaternary pyridinium cation (Q+) forming a lipophilic ion pair with the reactant anion (Y-) from the aqueous phase. The long dodecyl chain provides the necessary lipophilicity to make this ion pair, [Q+Y-], soluble in the organic phase. Once in the organic phase, the anion is "naked" or poorly solvated, making it highly reactive towards the organic substrate (RX). After the reaction, the catalyst cation pairs with the leaving group anion (X-) and returns to the aqueous phase to repeat the cycle. mdpi.com

The kinetics of PTC reactions are complex and depend on several factors, including the rate of transfer of the anion into the organic phase and the intrinsic rate of the reaction in the organic phase. The efficiency of the catalyst is determined by its lipophilicity; a longer alkyl chain like the dodecyl group enhances its solubility in the organic phase and improves catalytic activity. The reaction rate can also be influenced by the interfacial area between the two phases and the potential for catalyst poisoning by competing anions. rsc.orgprinceton.edu

Table 4: Mechanistic Cycle of Phase Transfer Catalysis

| Step | Process | Location | Equation |

|---|---|---|---|

| 1 | Ion Exchange | Aqueous/Organic Interface | Q+X⁻(org) + Y⁻(aq) ⇌ Q+Y⁻(org) + X⁻(aq) |

| 2 | Anion Transport | Aqueous Phase to Organic Phase | Q+Y⁻(aq) → Q+Y⁻(org) |

| 3 | Organic Reaction | Organic Phase | Q+Y⁻(org) + RX(org) → RY(org) + Q+X⁻(org) |

| 4 | Catalyst Regeneration | Organic Phase to Aqueous Phase | Q+X⁻(org) → Q+X⁻(aq) |

Q+ represents the 1-dodecyl-2-methylpyridinium cation.

Contribution to Novel Organic Synthesis Pathways

The application of phase-transfer catalysts like this compound has enabled the development of numerous novel and efficient organic synthesis pathways. By eliminating the need for expensive, anhydrous, or polar aprotic solvents, PTC offers a more environmentally friendly and economically viable approach to synthesis. ptfarm.pl

PTC is widely used in reactions involving nucleophilic substitution, alkylation, and oxidation. For example, the synthesis of ethers, esters, and nitriles from alkyl halides can be carried out efficiently using aqueous solutions of hydroxides, carboxylates, or cyanides in the presence of a PTC. The catalyst transports the nucleophilic anion into the organic phase to react with the alkyl halide. ptfarm.plmdpi.com Another significant application is in the generation and reaction of carbenes, such as dichlorocarbene (B158193) from chloroform (B151607) and aqueous sodium hydroxide, for the synthesis of dichlorocyclopropanes. mdpi.com The use of PTC in these transformations often leads to higher yields, increased reaction rates, and greater product selectivity compared to traditional homogeneous methods.

Table 5: Examples of Organic Synthesis Pathways Facilitated by PTC

| Reaction Type | Reactants | Product | Role of PTC |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | Alkyl Halide + Phenol/Alcohol + aq. NaOH | Ether | Transports the alkoxide/phenoxide anion into the organic phase. |

| N-Alkylation | Alkyl Halide + Amine/Acridone + aq. Base | Alkylated Amine | Transfers the deprotonated nitrogen anion. ptfarm.pl |

| C-Alkylation | Alkyl Halide + Active Methylene Compound + aq. Base | Alkylated Carbonyl | Transfers the carbanion into the organic phase. |

| Nucleophilic Substitution (Cyanation) | Alkyl Halide + aq. NaCN | Nitrile | Transfers the highly reactive cyanide anion. princeton.edu |

| Dichlorocyclopropanation | Alkene + Chloroform + aq. NaOH | gem-Dichlorocyclopropane | Facilitates the dehydrohalogenation of chloroform at the interface to generate dichlorocarbene. mdpi.com |

Mechanistic Pathways in Transition-Metal Catalysis

While this compound does not typically act as a direct ligand in transition-metal catalysis, it can play a crucial role as a component of the reaction medium, particularly as an ionic liquid or in biphasic catalytic systems. Ionic liquids, which are salts that are molten below 100 °C, are valued in catalysis for their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic, inorganic, and organometallic compounds.

In transition-metal-catalyzed reactions, such as hydrogenations, hydroformylations, and C-C cross-coupling reactions, using an ionic liquid like molten this compound can offer several advantages. The transition metal catalyst can be immobilized in the ionic liquid phase, while the reactants and products remain in a separate, immiscible organic phase. This allows for the easy separation of the product from the catalyst, facilitating catalyst recycling and reducing metal contamination in the final product.

The mechanistic pathway of the catalytic reaction itself (e.g., oxidative addition, reductive elimination) remains centered on the transition metal. However, the ionic liquid medium can influence the reaction by stabilizing catalytic intermediates, altering the catalyst's solubility and activity, and in some cases, participating in the reaction mechanism through weak coordination or by influencing the polarity of the reaction environment. mdpi.comresearchgate.net

Table 6: Potential Roles of this compound in Transition-Metal Catalysis

| Role | Mechanistic Implication | Example Reaction Types |

|---|---|---|

| Ionic Liquid Solvent | Provides a non-volatile, stable medium that can dissolve the metal catalyst and stabilize reactive intermediates. | Hydrogenation, Carbonylation, Heck Coupling |

| Catalyst Immobilization Medium | Confines the expensive transition-metal catalyst to the ionic liquid phase, allowing for easy product separation and catalyst recycling. | Biphasic Catalysis (e.g., Hydroformylation) |

| Phase-Transfer Agent | In biphasic systems (e.g., aqueous/organic), it can transfer an anionic reactant or component of the catalyst between phases. | Palladium-catalyzed cross-coupling reactions |

| Reaction Environment Modifier | The polarity and coordinating ability of the ionic liquid can influence the rate, selectivity, and stability of the catalytic cycle. | Various transition-metal catalyzed processes researchgate.net |

Applications in Advanced Chemical and Material Systems

Oil Spill Remediation and Dispersant Technologies

The efficacy of 1-Dodecyl-2-methylpyridin-1-ium chloride and structurally similar pyridinium-based ionic liquids in addressing oil spills stems from their pronounced surface activity. These compounds function as demulsifiers and dispersants by migrating to the oil-water interface, where they disrupt the forces that maintain the stability of crude oil emulsions and slicks. mdpi.com Their primary role is to lower the interfacial tension between oil and water, facilitating the breakdown of large oil masses into smaller, more manageable droplets that can be dispersed throughout the water column. mdpi.com

The performance of pyridinium-based surfactants is influenced by environmental factors such as water salinity and temperature. Research investigating related long-chain ionic liquids, such as 1-dodecyl-3-methylimidazolium (B1224283) chloride, has shown that their ability to reduce interfacial tension can be effective even in the presence of high salt concentrations. researchgate.net This is a significant advantage over some conventional surfactants, whose effectiveness can be diminished in saline environments typical of seawater. researchgate.net The thermal stability inherent to many ionic liquids also suggests that their dispersant capabilities can be maintained across a range of temperatures encountered in marine environments. researchgate.net Multi-cationic pyridinium (B92312) ionic liquids have demonstrated high efficiency in demulsifying stable water-in-oil emulsions, indicating their potential for robust performance under challenging conditions. researchgate.net

The fundamental mechanism behind the dispersant action of this compound is its ability to significantly reduce the interfacial tension (IFT) between crude oil and water. mdpi.com The amphiphilic molecules arrange themselves at the oil-water boundary, with the hydrophobic dodecyl tail penetrating the oil phase and the hydrophilic pyridinium head remaining in the aqueous phase. This molecular arrangement disrupts the cohesive forces within the oil and weakens the interfacial film that prevents oil and water from mixing. mdpi.com By lowering the IFT, the energy required to break up an oil slick into smaller droplets is drastically reduced. researchgate.net This process leads to the formation of a stable oil-in-water emulsion, where microscopic oil droplets are suspended in the water, which accelerates the natural degradation of the oil by marine microorganisms. mdpi.com Studies on similar long-chain ionic liquids have confirmed their ability to lower IFT to very low values, a critical factor for effective emulsification. researchgate.net

| Environmental Factor | Effect on this compound (and related ILs) | Mechanism of Action | Reference |

|---|---|---|---|

| Salinity | Maintains high efficiency in saline water | Ionic nature is less affected by dissolved salts compared to some conventional surfactants. | researchgate.netresearchgate.net |

| Temperature | Expected to have good thermal stability | The inherent stability of the ionic liquid structure allows it to function across a range of temperatures. | researchgate.net |

| Oil Composition | Effective on heavy crude oils | The surfactant molecule disrupts the rigid interfacial films formed by natural emulsifiers in crude oil like asphaltenes. | mdpi.com |

Integration into Nanomaterial Systems

In the field of nanotechnology, surface-active molecules like this compound are employed as capping and stabilizing agents during the synthesis of nanoparticles. mdpi.com The surfactant plays a crucial role in controlling particle growth, preventing aggregation, and imparting specific surface properties to the finished nanomaterials. mdpi.comnih.gov

During nanoparticle synthesis, the presence of a surfactant like this compound is key to controlling the size and preventing the agglomeration of the particles. mdpi.com As nanoparticles form, the surfactant molecules adsorb onto their surfaces, creating a protective layer. mdpi.com This layer provides stabilization through two primary mechanisms: electrostatic repulsion and steric hindrance. The cationic pyridinium heads create a positive surface charge on each nanoparticle, causing them to repel each other electrostatically. Simultaneously, the bulky dodecyl chains extending from the surfaces create a physical barrier (steric hindrance) that prevents the nanoparticles from coming into close contact and fusing. mdpi.com This dual-action stabilization is highly effective, allowing for the synthesis of uniform and stable nanoparticle dispersions. mdpi.comresearchgate.net

| Structural Component | Function | Stabilization Mechanism | Reference |

|---|---|---|---|

| Cationic Pyridinium Head | Adsorbs to the nanoparticle surface | Creates a positive surface charge, leading to electrostatic repulsion between particles. | mdpi.com |

| Hydrophobic Dodecyl Tail | Extends into the solvent medium | Forms a physical barrier that prevents particles from aggregating through steric hindrance. | mdpi.com |

Development of Specialized Ionic Liquids

This compound is a member of the pyridinium-based class of ionic liquids (ILs). researchgate.net Ionic liquids are salts that are liquid at or near room temperature, and their properties can be finely tuned by modifying the structure of their constituent cation and anion. The combination of a 1-dodecyl-2-methylpyridinium cation with a chloride anion gives this compound specific characteristics, such as its amphiphilic nature and surface activity. researchgate.net

The development of specialized ionic liquids often involves using this basic structure as a scaffold for further chemical modification. Researchers can alter the alkyl chain length; for instance, changing the dodecyl (C12) chain to an octyl (C8) or hexadecyl (C16) chain would modify the compound's hydrophobicity and its critical micelle concentration. researchgate.net Furthermore, the chloride anion can be exchanged for other anions (e.g., bromide, tetrafluoroborate (B81430), or dodecylbenzenesulfonate) to alter properties like viscosity, melting point, and solubility. researchgate.net More complex, multi-cationic ionic liquids have been designed based on pyridinium structures to create molecules with superior interfacial activity for applications like enhanced oil recovery and demulsification. researchgate.net This ability to systematically tailor the molecular structure allows for the creation of novel ionic liquids with optimized performance for highly specific industrial and chemical processes. researchgate.net

Pyridinium Cation as a Fundamental Component in Advanced Ionic Liquid Systems

The pyridinium cation is a key structural component in the design and synthesis of advanced ionic liquids (ILs). tandfonline.comresearchgate.net Ionic liquids are organic salts, typically with melting points below 100°C, formed by the combination of an organic cation and either an organic or inorganic anion. nih.gov The unique properties of these materials, such as low volatility, high thermal and chemical stability, and high ionic conductivity, are largely dictated by the nature of their constituent ions. tandfonline.comresearchgate.net

Most commonly reported IL structures are based on substituted organic cations, with pyridinium being a prominent example alongside imidazolium, pyrrolidinium, ammonium (B1175870), and phosphonium. tandfonline.com The pyridinium core provides a versatile scaffold that can be readily functionalized. longdom.org This adaptability allows for the fine-tuning of the resulting ionic liquid's physicochemical properties to suit specific applications, from specialized solvents to advanced materials and pharmaceuticals. tandfonline.comunl.pt The stability and reactivity of pyridinium-based ILs make them valuable in various organic synthesis reactions. alfa-chemistry.com The choice of the cation and its substituents is a primary determinant of the IL's ultimate characteristics and performance in complex chemical systems. tandfonline.comrsc.org

The fundamental contribution of the pyridinium cation is summarized in the table below, based on common findings in ionic liquid research.

| Feature of Pyridinium Cation | Influence on Ionic Liquid Properties | Research Context |

| Aromatic Ring Structure | Contributes to thermal stability and allows for π-π stacking interactions, influencing viscosity and solvation capabilities. | General IL design longdom.org |

| Nitrogen Heteroatom | Provides a positive charge center that can be sterically shielded by substituents, affecting ion packing and melting point. | Structure-property studies rsc.org |

| Substituent Versatility | Allows for the attachment of various functional groups to the ring or nitrogen atom, enabling task-specific tuning. longdom.org | Synthesis of functional ILs researchgate.net |

Structural Tuning of Ionic Liquids for Targeted Applications

The defining advantage of ionic liquids is their "designability," which allows for the deliberate modification of their structure to achieve desired properties. researchgate.netrsc.org This structural tuning is a systematic process where changes to the cation or anion are made to tailor the IL for a specific task. researchgate.netrsc.org For pyridinium-based ILs like this compound, several structural elements can be modified.

Key structural modifications include:

Alkyl Chain Length: The length of the alkyl chain attached to the nitrogen atom of the pyridinium ring significantly impacts properties like hydrophobicity, viscosity, melting point, and self-assembly behavior. longdom.org Longer chains, such as the dodecyl group, increase hydrophobicity and can impart surfactant-like properties, leading to the formation of micelles in solution. mdpi.com

Cation Substitution: The position and nature of substituents on the pyridine (B92270) ring itself, such as the methyl group in this compound, can influence the cation's symmetry and steric hindrance. tandfonline.comunl.pt These modifications affect the packing efficiency of the ions, which in turn alters the melting point and viscosity of the ionic liquid. tandfonline.com

The following table illustrates how specific structural changes can be used to target different applications.

| Structural Modification | Target Property | Potential Application |

| Lengthening the N-alkyl chain (e.g., dodecyl) | Increased hydrophobicity, lower melting point, surfactant behavior | Emulsifiers, drug delivery systems, liquid crystals longdom.orgunl.ptmdpi.com |

| Adding functional groups to the cation (e.g., ether, nitrile) | Enhanced conformational flexibility, specific solvent-solute interactions | Catalysis, electrochemical devices longdom.orgalfa-chemistry.com |

| Varying the anion (e.g., from Cl⁻ to BF₄⁻) | Altered viscosity, thermal stability, and miscibility with other solvents | Reaction media, electrolytes longdom.orgnih.gov |

| Changing substituent position on the pyridine ring | Modified steric hindrance and cation symmetry, affecting melting point | Advanced materials, phase-change materials tandfonline.com |

This ability to fine-tune properties on a case-by-case basis is a central theme in ionic liquid research, enabling the development of materials designed for purpose. rsc.org

Potential in Advanced Drug Delivery Systems (Mechanism-Oriented Research)

Ionic liquids possessing surfactant properties, often referred to as surface-active ionic liquids (SAILs), have significant potential in advanced drug delivery systems. mdpi.com Compounds like this compound, which combine a hydrophilic pyridinium headgroup with a long, lipophilic dodecyl tail, are structurally analogous to traditional cationic surfactants and are expected to exhibit similar self-assembly behavior in solution.

The primary mechanism by which such compounds can function as drug delivery vehicles is through the formation of micelles. mdpi.com Above a specific concentration, known as the critical micelle concentration (CMC), these surfactant molecules spontaneously assemble into spherical structures where the lipophilic dodecyl tails form a core, and the charged pyridinium headgroups are exposed to the aqueous environment. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interaction between the long alkyl chains and water molecules.

This micellar core provides a microenvironment capable of encapsulating poorly water-soluble drug molecules. mdpi.com By sequestering the drug away from the aqueous solvent, these micellar systems can significantly enhance the drug's solubility and stability. The potential of this compound in drug delivery is therefore intrinsically linked to its molecular structure and the resulting self-assembly mechanism. Research into similar systems, such as those involving dodecylphosphorylcholine, highlights that the aggregation process is governed by a balance of electrostatic and van der Waals forces, leading to the formation of stable drug-loading clusters. nih.gov

The table below outlines the key mechanistic aspects of pyridinium-based SAILs in drug delivery.

| Mechanistic Step | Description | Implication for Drug Delivery |

| Monomer State | At low concentrations, the ionic liquid exists as individual ions in solution. | Limited drug solubilization capacity. |

| Self-Assembly | Above the CMC, molecules aggregate to form micelles due to the hydrophobic effect acting on the dodecyl chains. | Creation of a lipophilic core. mdpi.com |

| Drug Encapsulation | Poorly water-soluble drugs partition into the hydrophobic core of the micelles. | Enhanced drug solubility and protection from degradation. mdpi.comnih.gov |

| Drug Release | The release of the encapsulated drug can be triggered by changes in the environment (e.g., dilution, pH), leading to micelle dissociation. | Potential for controlled or targeted drug release. nih.gov |

By tuning the structure of the cation (e.g., alkyl chain length, headgroup) and the nature of the counter-ion, it is possible to control the CMC, micelle size, and drug-loading capacity of these systems, offering a versatile platform for developing novel drug delivery technologies. mdpi.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. najah.edu Methods like the B3LYP functional combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly used to perform geometry optimization and calculate electronic properties for pyridinium (B92312) derivatives. peacta.orgscirp.org These calculations provide a static, ground-state picture of the molecule, offering fundamental insights into its intrinsic characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.com Conversely, a large energy gap implies high stability and lower reactivity. irjweb.commdpi.com From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which further quantify the molecule's reactive nature. scirp.orgirjweb.commdpi.com For instance, a hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule, which has a small gap. mdpi.com

| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.14 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | - | -2.88 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.26 | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.13 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. |

| Chemical Softness | S | 1 / (2η) | 0.235 | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 5.01 | Measures the power of an atom or group to attract electrons. |

Note: The values in Table 1 are representative examples based on DFT calculations for analogous pyridinium compounds researchgate.net and are for illustrative purposes.